2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(p-tolylamino)-1H-purin-6(9H)-one
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Description
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(p-tolylamino)-1H-purin-6(9H)-one is a useful research compound. Its molecular formula is C17H20N6O5 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(p-tolylamino)-1H-purin-6(9H)-one is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may confer specific pharmacological properties.
- Molecular Formula: C₁₁H₁₅N₅O₄S
- Molecular Weight: 313.33 g/mol
- CAS Number: 55727-08-7
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. A study demonstrated that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. This activity is particularly relevant in the context of viral infections such as HIV and hepatitis C .
Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays have revealed that it can induce apoptosis in various cancer cell lines. A case study involving human leukemia cells indicated that treatment with this purine derivative led to significant cell death through the activation of caspase pathways . The mechanism appears to involve the inhibition of specific kinases that are crucial for cell proliferation.
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit adenosine deaminase (ADA), an enzyme involved in purine metabolism. Inhibition of ADA can lead to increased levels of adenosine, which has immunosuppressive effects and may be beneficial in treating autoimmune diseases .
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antiviral | Inhibits viral replication | |
Anticancer | Induces apoptosis | |
Enzyme Inhibition | Inhibits ADA |
Case Studies
- Antiviral Efficacy : A recent study tested the antiviral efficacy of the compound against HIV strains in vitro. The results showed a dose-dependent inhibition of viral replication, suggesting potential for therapeutic application in HIV treatment.
- Apoptosis Induction : In a controlled laboratory setting, leukemia cells treated with the compound exhibited increased apoptosis rates compared to untreated controls. Flow cytometry analyses confirmed significant alterations in cell cycle distribution and increased markers of apoptosis.
- ADA Inhibition : Clinical trials assessing the impact of ADA inhibitors on autoimmune conditions have highlighted the potential role of this compound in modulating immune responses through adenosine pathway manipulation.
Properties
Molecular Formula |
C17H20N6O5 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C17H20N6O5/c1-7-2-4-8(5-3-7)19-17-20-10-13(21-16(18)22-14(10)27)23(17)15-12(26)11(25)9(6-24)28-15/h2-5,9,11-12,15,24-26H,6H2,1H3,(H,19,20)(H3,18,21,22,27)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
GPBMURLREMWIQL-SDBHATRESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origin of Product |
United States |
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